molecular formula C19H14N6O B11474429 8,10-diphenyl-2,4,5,7,11,12-hexazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8,10-diphenyl-2,4,5,7,11,12-hexazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11474429
M. Wt: 342.4 g/mol
InChI Key: MDEGXUOEHUXSDG-UHFFFAOYSA-N
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Description

8,10-diphenyl-2,4,5,7,11,12-hexazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: is a fascinating compound with a complex structure. Let’s break it down:

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves intricate steps One common approach is through cyclization reactions, where appropriate precursors are cyclized to form the hexazatricyclo[74003,7]trideca core

Industrial Production:: While not widely produced industrially, research laboratories often synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, forming various oxidation states.

    Reduction: Can be reduced to yield different derivatives.

    Substitution: Phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions::

    Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO)

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)

    Substitution: Alkyl halides, nucleophiles

Major Products::
  • Oxidation: Ketones or aldehydes
  • Reduction: Saturated derivatives
  • Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a model compound for studying reactivity and stereochemistry.

    Biology: Investigated for potential biological activity.

    Medicine: Explored for drug development due to its unique structure.

    Industry: Limited industrial applications, but its reactivity inspires new synthetic methodologies.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, its conjugated system and phenyl substituents set it apart.

Properties

Molecular Formula

C19H14N6O

Molecular Weight

342.4 g/mol

IUPAC Name

8,10-diphenyl-2,4,5,7,11,12-hexazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H14N6O/c26-18-16-14(15(22-23-18)12-7-3-1-4-8-12)17(13-9-5-2-6-10-13)25-11-20-24-19(25)21-16/h1-11,17H,(H,21,24)(H,23,26)

InChI Key

MDEGXUOEHUXSDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=CC=C4)NC5=NN=CN25

Origin of Product

United States

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